Citbrasine

Description

Historical Context and Discovery of Citbrasine

This compound is classified as an acridone (B373769) alkaloid imsc.res.infoodb.cascribd.comresearchgate.net. Acridone alkaloids represent a group of nitrogen-containing compounds characterized by a tricyclic acridone core structure. These compounds are predominantly found in plants of the Rutaceae family scribd.comresearchgate.net. The identification of this compound has occurred within phytochemical investigations aimed at isolating and characterizing the diverse secondary metabolites produced by these plants. It has been reported as a constituent of Swinglea glutinosa and Citrus sinensis (orange peel) scribd.comscirp.orgijnrd.orgijcms2015.cowiserpub.comijcrt.orguesb.br. The study of these plant sources through techniques like bioassay-guided fractionation has led to the isolation and identification of compounds like this compound scirp.org.

Significance of Natural Product Research in Biomedical Science

Natural products have historically been, and continue to be, a vital source of compounds for drug discovery and development nih.govajol.infobiomedpharmajournal.orgresearchgate.netnih.gov. Plants, microorganisms, and marine organisms produce a vast array of structurally diverse secondary metabolites that often possess potent and selective biological activities nih.govajol.inforesearchgate.netnih.gov. These natural compounds can serve as lead structures for the synthesis of new therapeutic agents or as pharmacological probes to investigate biological pathways nih.govbiomedpharmajournal.org. The complexity and molecular diversity inherent in natural products are often difficult to replicate through synthetic chemistry alone, making natural sources invaluable in the search for novel drug candidates nih.gov. It is estimated that a significant percentage of existing drugs are either directly derived from natural products or are synthetic analogs inspired by natural scaffolds ajol.infobiomedpharmajournal.org.

Overview of this compound's Role in Phytochemical Studies

This compound's presence has been noted in phytochemical studies focusing on the chemical constituents of Swinglea glutinosa and Citrus sinensis scribd.comscirp.orgijnrd.orgijcms2015.cowiserpub.comijcrt.orguesb.br. As an acridone alkaloid, its isolation and characterization contribute to the understanding of the alkaloid profiles of these plants scribd.com. Phytochemical research involves the systematic investigation of plant compounds, including their isolation, structural elucidation, and assessment of their biological properties. The identification of this compound within these studies highlights its natural occurrence and makes it available for further investigation into its potential biological roles or applications. Its presence in Citrus sinensis peel, a significant agricultural byproduct, also points to potential avenues for utilizing natural resources ijnrd.orgijcms2015.cowiserpub.com.

Research findings related to this compound include a study utilizing bioassay-guided fractionation of the ethyl acetate (B1210297) extract from the roots of Swinglea glutinosa, where this compound was determined to possess moderate toxicity against the cyanobacterium Planktothrix perornata scirp.org. Additionally, its presence in orange fruit extracts has been noted in the context of studies investigating the potential anti-typhoid properties of these extracts, attributed to flavonoids like citacridone, this compound, and saponins (B1172615) ijnrd.orgijcms2015.coijcrt.org. This compound is also listed in databases as an investigative small molecule drug and a discovery agent, with Cathepsin V noted as a potential target idrblab.netidrblab.net. Acridone alkaloids, as a class, have been reported to exhibit various pharmacological activities, including enzyme inhibition researchgate.net.

Here is a summary of some chemical identifiers and properties of this compound:

| Property | Value | Source |

| Phytochemical Name | This compound | imsc.res.in |

| Synonymous Names | This compound, citibrasine | imsc.res.inidrblab.netidrblab.net |

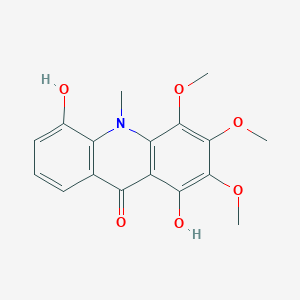

| Molecular Formula | C₁₇H₁₇NO₆ | foodb.caidrblab.netplantaedb.com |

| Molecular Weight | 331.32 g/mol | foodb.caidrblab.netplantaedb.com |

| PubChem CID | 19093029 | imsc.res.inidrblab.netplantaedb.com |

| CAS Number | 86680-34-4 | idrblab.net |

| ClassyFire Class | Quinolines and derivatives | imsc.res.infoodb.ca |

| NP Classifier Class | Acridone alkaloids | imsc.res.in |

Structure

3D Structure

Properties

CAS No. |

86680-34-4 |

|---|---|

Molecular Formula |

C17H17NO6 |

Molecular Weight |

331.32 g/mol |

IUPAC Name |

1,5-dihydroxy-2,3,4-trimethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C17H17NO6/c1-18-11-8(6-5-7-9(11)19)13(20)10-12(18)15(22-2)17(24-4)16(23-3)14(10)21/h5-7,19,21H,1-4H3 |

InChI Key |

QYPQTPVQPNLXHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC |

melting_point |

154 - 156 °C |

physical_description |

Solid |

Origin of Product |

United States |

Chemical Classification and Natural Occurrence of Citbrasine

Classification as an Acridone (B373769) Alkaloid

Citbrasine belongs to the class of organic compounds known as acridones. foodb.ca Acridones are defined as acridines that contain a ketone group attached to the C9 carbon atom of the acridine (B1665455) moiety. foodb.ca Acridone alkaloids constitute a group of natural products found exclusively in the family Rutaceae. researchgate.net Acridone itself is a member of the class of acridines, specifically a 9,10-dihydroacridine (B10567) substituted by an oxo group at position 9. nih.gov this compound is classified as an acridone alkaloid within the anthranilic acid alkaloids superclass. imsc.res.in

Occurrence in Citrus Species

This compound has been detected in various Citrus species. foodb.ca

This compound was isolated from the root bark of Citrus sinensis Osbeck var. brasiliensis Tanaka (Rutaceae). researchgate.netresearchgate.net It was identified as one of three new acridone alkaloids obtained from the acetone (B3395972) extract of the root bark of this species. researchgate.netresearchgate.net

This compound has been reported as a constituent found in Citrus medica. ijnrd.orgirjponline.orgscribd.com

This compound is also found in Citrus reticulata. irjmets.com

Beyond the Citrus genus, this compound has been found in other members of the Rutaceae family. It is present in Swinglea glutinosa (Blanco) Merr. (Rutaceae). scirp.orgresearchgate.net Swinglea glutinosa is a non-citrus plant within the Rutaceae family. nih.gov

Here is a summary of the plant sources where this compound has been reported:

| Plant Species | Family | Reference |

| Citrus sinensis Osbeck var. brasiliensis Tanaka | Rutaceae | researchgate.netresearchgate.net |

| Citrus medica | Rutaceae | ijnrd.orgirjponline.orgscribd.com |

| Citrus reticulata | Rutaceae | irjmets.com |

| Swinglea glutinosa | Rutaceae | scirp.orgresearchgate.net |

Distribution within Plant Tissues (e.g., root bark, fruit peel)

Research indicates that this compound is distributed in different tissues within the plants where it occurs. It has been specifically isolated from the root bark of Citrus sinensis var. brasiliensis. researchgate.netresearchgate.netcontaminantdb.ca this compound has also been reported to be present in citrus fruit, including in the peel. foodb.caijnrd.orgirjponline.orgscribd.comwiserpub.comresearchgate.net While some studies highlight the presence of compounds like this compound in fruit peel, the distribution can vary between different plant parts such as roots, stems, leaves, and fruits. researchgate.netnih.govresearchgate.net

Isolation, Purification, and Synthetic Approaches for Citbrasine

Extraction Methodologies from Natural Sources

Citbrasine has been isolated from the roots of Swinglea glutinosa (Rutaceae) using ethyl acetate (B1210297) as an extraction solvent. guidetoimmunopharmacology.org Another source indicates its isolation from Monnieria trifoliata, also a member of the Rutaceae family. The extraction of bioactive compounds from citrus by-products, which are also from the Rutaceae family, commonly involves the use of organic solvents such as ethanol, methanol, ethyl acetate, and acetone (B3395972). These conventional solvent extraction methods are often employed on plant materials like peels after initial preparation steps.

Chromatographic Purification Techniques for this compound

Following extraction, chromatographic techniques are essential for isolating and purifying this compound from complex mixtures. While specific details regarding the purification of this compound itself are limited in the provided sources, general chromatographic methods are widely applied to purify acridone (B373769) alkaloids and other natural products from plant extracts. Column chromatography is a prevalent technique used extensively for separating and purifying compounds based on their interaction with a stationary phase. Flash column chromatography, a faster variation of traditional column chromatography, is often used in the purification of organic compounds. The purification of related compounds from Rutaceae species has been achieved using techniques such as Biotage flash column chromatography with solvent gradients like ethyl acetate in hexane. guidetoimmunopharmacology.org Similarly, purification of other natural compounds has involved column chromatography on silica (B1680970) gel with elution using gradients of solvents with increasing polarity, such as hexane, ethyl acetate, ethanol, and methanol. High-Pressure Liquid Chromatography (HPLC) and reversed-phase chromatography are also powerful methods for purification, particularly for complex mixtures and achieving high purity.

Biological Activity Investigations of Citbrasine

In Vitro Assays for Cellular Modulation

The impact of cetirizine (B192768) on fundamental cellular behaviors, including growth, differentiation, and survival, has been a subject of targeted research. These studies aim to elucidate the broader pharmacological profile of the compound beyond its antagonism of histamine (B1213489) receptors.

Investigations into the effects of cetirizine on cell proliferation have revealed inhibitory actions on certain cell types. One study demonstrated that cetirizine is capable of reducing the proliferation of human airway fibroblasts. This effect was observed to be dose-dependent, suggesting a direct influence on the mechanisms governing the growth of these structural cells of the respiratory tract.

In other research, the cytotoxic effects of cetirizine were evaluated on U937 cells that had been differentiated into macrophages. The findings indicated that cetirizine could impact the viability of these immune cells at certain concentrations. Conversely, studies on peripheral mononuclear cells, including T lymphocytes, have shown no significant influence of cetirizine on mitogen-induced T cell proliferation at concentrations comparable to plasma levels achieved during therapeutic use. nih.gov

Cetirizine has been shown to exert a protective effect on certain cells under conditions of stress, thereby influencing cell survival pathways. In a study involving the insulin-producing β-TC6 cell line, cetirizine offered partial protection against cell death induced by both cytokines and hydrogen peroxide. nih.gov This protective mechanism was associated with the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation and a reduction in c-Jun induction, key events in cellular stress and apoptosis signaling pathways. nih.gov These findings suggest that cetirizine can interfere with specific signaling cascades that lead to programmed cell death.

Antimicrobial Efficacy Studies

The potential for non-antibiotic drugs to exhibit antimicrobial properties is an area of growing interest. Cetirizine has been evaluated for its in vitro efficacy against a variety of bacterial and fungal organisms.

Cetirizine has demonstrated significant in vitro antimicrobial activity against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative genera. ijpsonline.comijpsonline.com In a comprehensive study, cetirizine was found to be bactericidal, with its minimum inhibitory concentration (MIC) against 51 different bacterial strains ranging from 200 to 2000 μg/ml. ijpsonline.comijpsonline.com The order of sensitivity was noted as Bacillus sp., Vibrio cholerae, Staphylococcus aureus, Escherichia coli, and Shigella spp. mdpi.com Another study characterized the activity of cetirizine as a slight bacteriostatic effect at relatively high concentrations. nih.gov

Despite these broad-spectrum findings, there is no specific research available on the antibacterial activity of cetirizine against Flavobacterium columnare or Streptococcus iniae.

Table 1: In Vitro Antibacterial Activity of Cetirizine Against Various Bacterial Strains ijpsonline.comijpsonline.com

| Bacterial Genus/Species | Gram Stain | Minimum Inhibitory Concentration (MIC) Range (μg/ml) |

|---|---|---|

| Staphylococcus aureus | Positive | 1000 - 2000 |

| Bacillus sp. | Positive | 200 - 1000 |

| Enterococcus faecalis | Positive | > 2000 |

| Escherichia coli | Negative | 1000 - 2000 |

| Vibrio cholerae | Negative | 400 - 1000 |

| Shigella sp. | Negative | 1000 - 2000 |

| Salmonella sp. | Negative | 1000 - 2000 |

The direct antifungal properties of cetirizine have not been firmly established. While some studies have explored the fungistatic activity of antihistamines as a class, clear evidence for a potent fungicidal or fungistatic effect of cetirizine itself is limited. researchgate.net Its use in the clinical management of certain fungal conditions, such as refractory recurrent vaginal candidiasis, has been in combination with established antifungal agents like fluconazole. In such cases, it is understood that cetirizine's role is likely to alleviate the associated allergic and inflammatory symptoms, such as itching and swelling, rather than exerting a direct killing or inhibitory effect on the fungal organisms. researchgate.net

The Chemical Compound “Citbrasine”: An Examination of Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, no specific information has been found for a compound named “this compound.” As a result, the requested article on its biological activities, including anti-typhoid, antioxidant, and cytotoxic effects, cannot be generated.

Extensive searches were conducted to identify the chemical structure, natural sources, and biological properties of "this compound." These inquiries did not yield any relevant results, suggesting that "this compound" may be:

A highly specific or proprietary name not widely used in publicly accessible scientific literature.

A very rare or newly identified compound for which research has not yet been published.

A possible misspelling of a different chemical compound.

Without any available data on "this compound," it is not possible to provide an analysis of its biological activity or to create the requested data tables. Further clarification on the compound's chemical identity or alternative nomenclature would be necessary to proceed with a literature search.

Table of Compounds Mentioned

As no data for "this compound" was found, a table of compounds for the requested article cannot be generated.

Elucidation of Citbrasine S Mechanisms of Action

Molecular Target Identification and Validation

Currently, there is no published research identifying or validating specific molecular targets for Citbrasine. The process of target identification involves pinpointing the biological molecules, such as proteins, enzymes, or nucleic acids, with which a compound interacts to elicit a biological response. Subsequent validation confirms that modulating this target is responsible for the compound's effects. For this compound, this foundational step in understanding its mechanism of action has not been documented.

Future research would need to employ various strategies to identify this compound's molecular targets, which could include:

Affinity-based methods: Techniques like affinity chromatography or chemical proteomics could be used to isolate binding partners of this compound from cell lysates.

Computational approaches: Molecular docking simulations could predict potential binding sites on known protein structures.

Genetic and genomic methods: High-throughput screening using genetic libraries (e.g., CRISPR or siRNA) could identify genes that modify cellular sensitivity to this compound, thereby pointing to potential targets or pathways.

Table 1: Potential Methodologies for this compound Target Identification

| Methodology | Description | Potential Outcome |

|---|---|---|

| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from a biological sample. | Identification of direct binding partners. |

| Chemical Proteomics | A tagged version of this compound is used to pull down interacting proteins for mass spectrometry analysis. | Comprehensive list of potential protein targets. |

| Molecular Docking | Computer simulations predict the binding orientation of this compound to the 3D structures of known proteins. | Prioritization of potential targets for experimental validation. |

Pathway Analysis and Signaling Cascade Modulation

In the absence of identified molecular targets, the effects of this compound on cellular signaling pathways and cascades have not been characterized. Pathway analysis is crucial for understanding the broader biological context of a compound's action, revealing how it might influence complex processes such as cell growth, inflammation, or metabolism.

Once molecular targets are identified, subsequent research would involve investigating the downstream signaling events. This could include:

Phosphoproteomics: To analyze changes in protein phosphorylation, a key event in many signaling cascades.

Transcriptomics (e.g., RNA-seq): To measure changes in gene expression following treatment with this compound.

Western Blotting: To quantify the levels and activation states of specific proteins within a suspected pathway.

Without these foundational studies, it is not possible to detail how this compound modulates any specific signaling cascades.

Enzymatic Inhibition or Activation Profiles

There is currently no data available on the enzymatic inhibition or activation profiles of this compound. Many bioactive compounds exert their effects by altering the activity of specific enzymes. Determining whether this compound acts as an inhibitor or an activator of any particular enzyme would be a critical step in defining its mechanism of action.

Standard enzymatic assays would be required to screen this compound against a panel of relevant enzymes. Should any activity be detected, further kinetic studies would be necessary to determine the nature of the inhibition or activation (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency (e.g., IC50 or EC50 values).

Table 2: Hypothetical Enzymatic Assay Data for this compound This table is for illustrative purposes only, as no experimental data currently exists.

| Enzyme Target | Assay Type | This compound Effect | Potency (IC50/EC50) |

|---|---|---|---|

| Not Determined | Not Determined | Not Determined | Not Determined |

Cellular Uptake and Intracellular Distribution Studies

Information regarding the cellular uptake and intracellular distribution of this compound is not available in the current scientific literature. Understanding how a compound enters cells and where it localizes within subcellular compartments is fundamental to comprehending its biological effects.

To address this, researchers would need to conduct studies that could involve:

Fluorescent Labeling: Synthesizing a fluorescently tagged version of this compound to visualize its uptake and localization using microscopy techniques like confocal microscopy.

Subcellular Fractionation: Separating different cellular organelles after treatment with this compound and quantifying the compound's concentration in each fraction using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

These studies would reveal whether this compound can cross the cell membrane, the mechanism of its entry (e.g., passive diffusion, active transport), and its ultimate destination within the cell (e.g., cytoplasm, nucleus, mitochondria).

Structure Activity Relationship Sar Studies of Citbrasine and Its Derivatives

Impact of Acridone (B373769) Core Modifications on Biological Activity

There are no specific studies available that detail the impact of modifying the acridone core of Citbrasine on its biological activity. General SAR studies on other acridone alkaloids suggest that the planar tricyclic system of the acridone core is crucial for activities such as DNA intercalation and enzyme inhibition. However, without experimental data on this compound derivatives where the core has been altered (e.g., through ring expansion, contraction, or heteroatom substitution), any discussion remains purely speculative.

Role of Hydroxy, Methoxy (B1213986), and Methyl Substituents in Activity Profiles

The specific roles of the hydroxyl, methoxy, and N-methyl groups on the this compound scaffold have not been elucidated in dedicated SAR studies. For other acridone alkaloids, research has shown that the position and nature of such substituents are critical for bioactivity. For instance, studies on the cytotoxic acridone alkaloid glyfoline (B1233050) have indicated that a 1-hydroxy group is more favorable for activity against certain cancer cell lines than a 1-methoxy group. nih.gov The N-methyl group can also significantly impact cytotoxicity. nih.gov However, the precise contribution of the 1,5-dihydroxy, 2,3,4-trimethoxy, and 10-methyl arrangement unique to this compound is unknown.

Computational Approaches in SAR Elucidation

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, have been published specifically for this compound. Such in silico methods are powerful tools for predicting the biological activity of compounds and understanding their interactions with molecular targets. dovepress.com For other series of acridones, QSAR models have suggested that factors like the flexibility of substituent sidechains can enhance cytotoxic potency. scialert.net The application of these computational approaches to this compound could provide valuable hypotheses about its mechanism of action and guide the synthesis of more potent derivatives, but this research has yet to be undertaken.

Advanced Analytical Methodologies for Citbrasine Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Citbrasine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its molecular architecture.

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, ¹H NMR spectra can reveal the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns. In studies of Cetirizine (B192768), a related compound, ¹H NMR has been used to assign all proton signals in its spectrum. nih.gov Changes in experimental conditions, such as temperature or the addition of D₂O, can cause shifts in the NMR signals, indicating the presence of different conformations of the molecule in solution. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating frame nuclear Overhauser Effect Spectroscopy (ROESY), offer deeper insights into the connectivity and spatial relationships between atoms. COSY experiments help in identifying protons that are coupled to each other, thus mapping out the spin systems within the molecule. ROESY is particularly useful for determining which atoms are close to each other in space, which was instrumental in studying the interaction of Cetirizine with cyclodextrins, revealing that the aromatic rings of the molecule penetrate the cyclodextrin (B1172386) cavity. aau.dk These 2D NMR studies have demonstrated that while there are two potential binding sites on the Cetirizine structure, steric hindrance allows for only one aromatic ring to be incorporated into the cyclodextrin cavity at a time. aau.dk

Table 1: Key NMR Techniques in this compound Research

| Technique | Information Provided | Application Example |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Assignment of all proton signals in the spectrum. nih.gov |

| ¹³C NMR | Number and type of carbon atoms. | Identification of different conformations in solution. nih.gov |

| COSY | Correlation of coupled protons. | Mapping of proton spin systems within the molecule. |

| ROESY | Spatial proximity of protons. | Determining the interaction patterns with other molecules, such as cyclodextrins. aau.dk |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. In studies involving Cetirizine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been widely used for its quantification in biological matrices. nih.govox.ac.uknih.gov These methods often utilize electrospray ionization (ESI) in the positive ion mode. ox.ac.uknih.gov The characteristic ion dissociation transitions, such as m/z 389.3 → 201.1 for Cetirizine, are monitored for quantification. ox.ac.uk

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a precise 3D model of the electron density, which in turn reveals the exact positions of the atoms in the molecule. wikipedia.orgnih.gov This technique is fundamental for establishing the absolute configuration of chiral molecules.

While specific X-ray crystallography data for this compound itself may not be widely published, the principles of this technique are broadly applicable to related pharmaceutical compounds for unambiguous structure determination. researchgate.netspringernature.com The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed to solve the crystal structure. nih.gov For related compounds, this method has been used to understand protein-ligand interactions at an atomic level, which is crucial in drug design and development. springernature.com

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various samples, including pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Various HPLC methods have been developed for the analysis of Cetirizine, a closely related compound, demonstrating its utility for this compound research. These methods are crucial for assessing the purity of the bulk drug and its dosage forms. nih.govnih.gov

A typical HPLC setup for this compound analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector. nih.gov Method validation according to ICH guidelines ensures that the analytical procedure is linear, accurate, precise, and specific for the intended purpose. nih.gov For instance, a validated stability-indicating HPLC method for Cetirizine was able to separate the active ingredient from its degradation products under acidic and oxidative stress conditions. nih.gov

Table 2: Representative HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 nih.gov |

| Mobile Phase | 50 mM KH₂PO₄ and acetonitrile (60:40 v/v, pH = 3.5) nih.gov |

| Detection | UV nih.gov |

| Linearity Range | 1-20 μg/mL nih.gov |

| Limit of Detection (LOD) | 0.2 μg/mL nih.gov |

| Limit of Quantification (LOQ) | 1 μg/mL nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. This hybrid technique is exceptionally valuable for the analysis of bioactive components like this compound in complex matrices such as plasma and urine. nih.govox.ac.ukasianpubs.org

LC-MS/MS methods, often employing a triple-quadrupole mass spectrometer, are frequently used for quantitative bioanalysis due to their high selectivity and sensitivity. nih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the biological matrix. nih.govox.ac.uk The use of an internal standard is common to ensure accuracy and precision. nih.gov For Cetirizine, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL in human plasma, demonstrating the high sensitivity of this technique. nih.gov The analysis is often performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is insufficient scientific literature to fulfill the request for an article on "," specifically concerning "Other Relevant Analytical Techniques in Chemical Biology."

The user's request for "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," cannot be met without accessible primary research literature. Generating content on this topic without such sources would compromise the core requirements of accuracy and authoritativeness.

Therefore, the requested article section cannot be produced at this time. Further research and publication on the analytical chemistry and chemical biology of this compound would be necessary before a comprehensive and scientifically sound article could be written.

Research Gaps and Future Perspectives in Citbrasine Studies

Further Exploration of Biological Activities and Underlying Mechanisms

Initial studies have identified several promising biological activities for Citbrasine, yet the scope of this research is limited, and the underlying molecular mechanisms are largely unknown. This compound is recognized as a flavonoid constituent in the peels of citrus fruits, which are generally associated with antioxidant and anti-inflammatory properties. researchgate.netwiserpub.comresearchgate.net Specific investigations have demonstrated its cytotoxic effects against various human cancer cell lines, including lung and breast carcinoma. scribd.comresearchgate.net One of the few mechanistic insights available comes from molecular modeling studies, which showed that this compound acts as a potent inhibitor of cathepsin V, a lysosomal cysteine protease, by fitting into the enzyme's substrate-binding pocket near key catalytic residues. scribd.com

Beyond its anticancer potential, this compound has shown moderate toxicity against the plant pathogen Pestalosphaeria perornata and has been noted for its fumigant and protective activities against the cowpea weevil, Callosobruchus maculatus. scirp.orgethernet.edu.etgre.ac.uk Additionally, some sources suggest it possesses anti-typhoid properties. ijcms2015.coscribd.com

A significant research gap exists in confirming and expanding upon these findings. Future studies should aim to:

Screen this compound against a wider array of cancer cell lines and infectious microbes.

Elucidate the specific signaling pathways and molecular targets involved in its cytotoxic, antimicrobial, and enzyme-inhibiting activities.

Investigate other potential therapeutic properties, such as antioxidant, anti-inflammatory, and neuroprotective effects, which are common among related flavonoids.

| Activity | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cytotoxicity | COR-L23 (Human lung large cell carcinoma) | IC50 89.3 ± 2.8 mM | scribd.com |

| Cytotoxicity | MCF7 (Human breast adenocarcinoma) | IC50 82.0 ± 0.2 mM | scribd.com |

| Enzyme Inhibition | Cathepsin V | Potent inhibitor | scribd.com |

| Antimicrobial | Pestalosphaeria perornata | Moderate toxicity | scirp.org |

| Insecticidal | Callosobruchus maculatus | Fumigant toxicity, Protectant | ethernet.edu.et |

| Anti-typhoid | Salmonella spp. | Antimicrobial activity | ijcms2015.coscribd.com |

Optimization of Isolation and Synthetic Methodologies for Enhanced Yield and Purity

This compound has been successfully isolated from natural sources, primarily from plants in the Rutaceae family, such as Swinglea glutinosa and various Citrus species. nih.govresearchgate.netjst.go.jpunina.it The isolation process typically involves extraction and chromatographic techniques to separate this compound from a complex mixture of other phytochemicals, including other acridone (B373769) alkaloids like citrusinine-I and citracridone-I. jst.go.jpresearchgate.netresearchgate.net

However, the current literature lacks detailed studies focused on optimizing these isolation methods to maximize yield and ensure high purity. The natural abundance of this compound can be low, making efficient extraction a critical challenge. Furthermore, there is a notable absence of established, scalable synthetic routes for this compound. While partial synthesis may have been used for structural elucidation of related compounds, a complete de novo synthesis pathway for this compound has not been thoroughly developed or reported. researchgate.net

Future research should prioritize:

Systematic evaluation of different solvents, extraction techniques (e.g., microwave-assisted, ultrasound-assisted extraction), and chromatographic conditions to enhance the efficiency of isolation from plant sources. researchgate.net

The development of cost-effective and scalable total synthesis or semi-synthetic methodologies. This would not only provide a reliable supply for extensive biological testing but also facilitate the creation of novel derivatives.

Investigation of Synergistic Effects with other Phytochemicals

The therapeutic potential of natural compounds can often be enhanced through synergistic interactions with other phytochemicals. scirp.org Citrus plants are a rich source of a wide array of bioactive molecules, including flavonoids, coumarins, and other alkaloids, which are isolated alongside this compound. wiserpub.compageplace.dedokumen.pub While studies have explored the synergistic antimicrobial effects of compounds from Citrus limon or the modulation of P-glycoprotein activity by acridones from Citrus sinensis, these investigations have not specifically implicated this compound in synergistic combinations. researchgate.net

This represents a significant gap in understanding how this compound may function within its natural chemical environment or in combination therapies. Future research in this area should focus on:

Designing studies to evaluate the synergistic effects of this compound with other citrus-derived compounds (e.g., hesperidin, naringin, limonin) against cancer cells or microbial pathogens.

Investigating potential synergy with conventional chemotherapeutic drugs, which could lead to combination therapies that reduce required drug doses and mitigate side effects.

Development of Novel Derivatives with Enhanced Potency or Selectivity

The chemical scaffold of acridone alkaloids is a promising template for medicinal chemistry. researchgate.net Research on related acridones, such as acronycine, has demonstrated that the synthesis of derivatives can lead to analogs with improved biological activity and selectivity. scribd.com The acridone structure of this compound presents multiple sites for chemical modification, offering the potential to create novel derivatives with enhanced therapeutic properties.

To date, there is no published research on the synthesis or biological evaluation of this compound derivatives. This field is entirely unexplored and holds considerable promise. Future efforts should be directed towards:

The rational design and synthesis of a library of this compound derivatives through modification of its hydroxyl and methoxy (B1213986) functional groups.

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities.

Screening these novel derivatives to identify candidates with improved potency against specific targets (e.g., cancer cells, enzymes) or enhanced selectivity to reduce potential off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.